

An In-depth Technical Guide to Metoprolol Acid-d5

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Compound of Interest

Compound Name: Metoprolol Acid-d5

Cat. No.: B564542

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Metoprolol Acid-d5**, a deuterated metabolite of the widely used beta-blocker, metoprolol. This document is intended for use by researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and pathway visualizations.

Core Data Presentation

The following tables summarize the key quantitative data for **Metoprolol Acid-d5**.

Table 1: Chemical and Physical Properties of **Metoprolol Acid-d5**

Property	Value	Source
CAS Number	1215404-47-9	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₆ D ₅ NO ₄	[1] [2]
Molecular Weight	272.35 g/mol	
Accurate Mass	272.17844188 Da	
Synonyms	4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid, Atenolol Acid-d5	
Storage Temperature	2-8°C	

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of **Metoprolol Acid-d5**, based on established procedures for metoprolol and its deuterated analogs.

Synthesis of Metoprolol Acid-d5

While a specific, detailed protocol for the synthesis of **Metoprolol Acid-d5** is not readily available in the public domain, a plausible synthetic route can be extrapolated from the known synthesis of metoprolol and general methods for deuterium labeling. The synthesis would likely involve a multi-step process:

- **Synthesis of a Deuterated Precursor:** A key step would be the synthesis of a deuterated precursor, likely a deuterated version of 4-(2-methoxyethyl)phenol or epichlorohydrin. For instance, a d5-labeled isopropylamine could be used in the final step. A general method for the synthesis of d2-Metoprolol has been described involving the coupling of a d2-thianthrenium salt with an aryl bromide, followed by reaction with isopropylamine. A similar strategy could be adapted to introduce five deuterium atoms.
- **Formation of the Epoxide Intermediate:** The deuterated phenolic precursor would be reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium

hydroxide) to form the corresponding deuterated epoxide intermediate.

- **Amination Reaction:** The deuterated epoxide intermediate is then reacted with isopropylamine (or a deuterated variant if the deuterium is to be introduced at this stage) to yield deuterated metoprolol.
- **Oxidation to Metoprolol Acid-d5:** The final step would involve the selective oxidation of the O-demethylated metabolite of the synthesized deuterated metoprolol to the corresponding carboxylic acid, **Metoprolol Acid-d5**. This metabolic conversion is naturally carried out by liver enzymes but can be mimicked through chemical oxidation.

Purification from Biological Samples

Metoprolol and its metabolites can be extracted and purified from biological matrices such as plasma and urine using various techniques. Protein precipitation and liquid-liquid extraction are common methods.

Protein Precipitation:

- To a 0.4 mL plasma sample, add 0.225 mL of methanol and 0.2 mL of trichloroacetic acid solution (25% w/v).
- Sonicate the mixture for 2 minutes.
- Centrifuge the sample to pellet the precipitated proteins.
- The supernatant containing the analyte can be collected for analysis.

Liquid-Liquid Extraction:

- To a 500 µL plasma sample, add 50 µL of an internal standard working solution.
- Add 200 µL of a pre-treatment solution (e.g., 2% ammonia in water) and vortex.
- Add 2.5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

- Shake the mixture (e.g., at 2500 rpm) and then centrifuge (e.g., at 4000 rpm for 5 minutes) to separate the layers.
- The organic supernatant is transferred to a clean tube and evaporated to dryness.
- The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Metoprolol Acid-d5 is typically used as an internal standard for the quantitative analysis of Metoprolol Acid in biological samples by LC-MS/MS. The following provides a general protocol for such an analysis.

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used (e.g., Kromasil C18, 5 μ m, 100 x 4.6 mm).
- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 5mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically around 0.5-1.0 mL/min.
- Injection Volume: 10-20 μ L.

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal

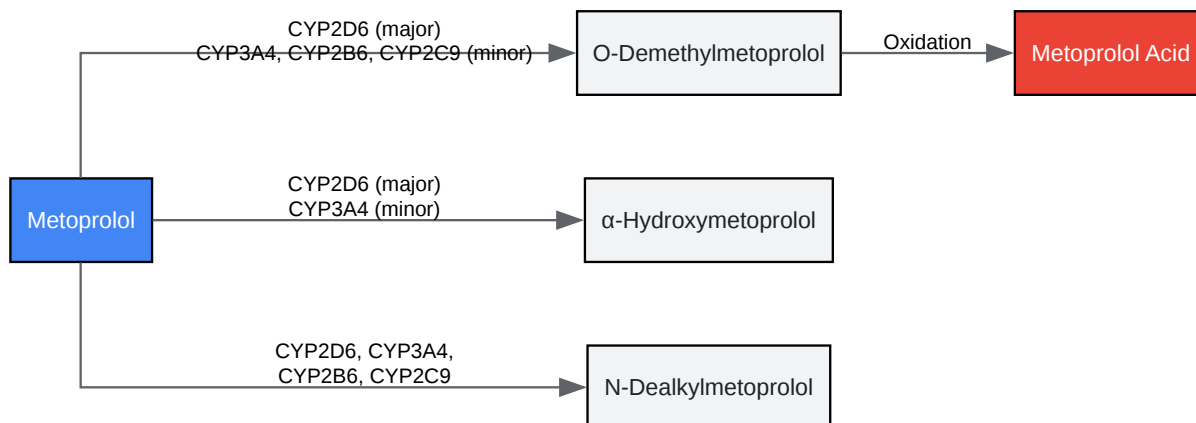
standard. For Metoprolol, a common transition is m/z 268.15 \rightarrow 115.90. The transitions for **Metoprolol Acid-d5** would be adjusted based on its mass.

Method Validation: A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

- **Selectivity and Specificity:** The ability to differentiate and quantify the analyte in the presence of other components.
- **Linearity:** The response of the method should be linear over a defined concentration range.
- **Accuracy and Precision:** The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
- **Recovery:** The efficiency of the extraction procedure.
- **Matrix Effect:** The influence of co-eluting matrix components on the ionization of the analyte.
- **Stability:** The stability of the analyte in the biological matrix under different storage and processing conditions.

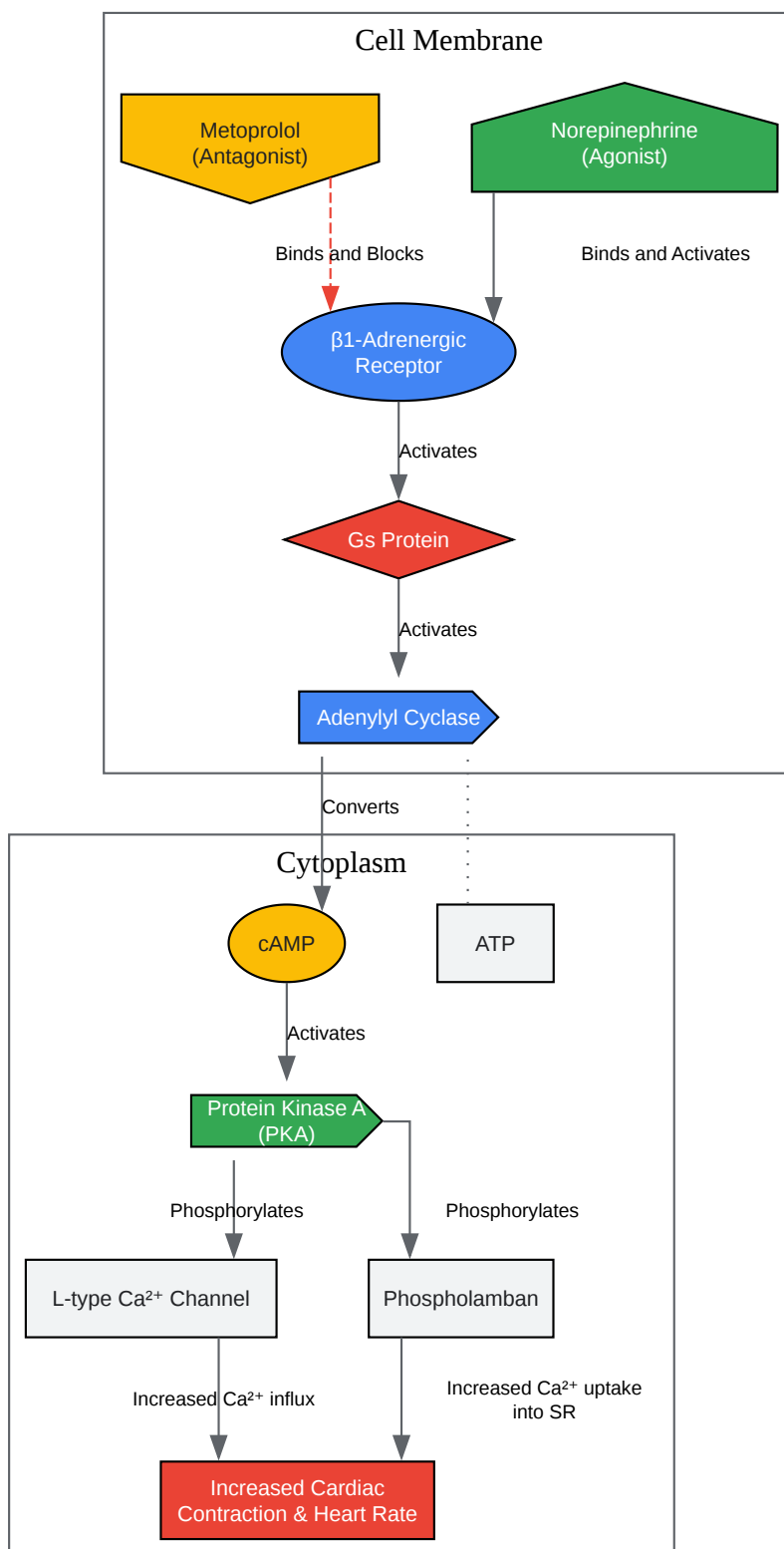
Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of metoprolol and its signaling pathway, created using the DOT language.



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Caption: Metabolic pathway of Metoprolol.



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Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

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